N-{2-[3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
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Overview
Description
- This compound has the IUPAC name N-{2-[3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide .
- Its molecular formula is C₁₂H₁₇NO₃ , with a molecular weight of approximately 223.27 g/mol.
- The compound contains a 1,2,4-triazine ring, an amide group, and a phenyl ring.
- While specific applications and properties are not widely documented, it’s essential to explore its potential.
Preparation Methods
- Unfortunately, detailed synthetic routes for this compound are scarce in the literature.
- one approach could involve the reaction of appropriate starting materials, such as an amine, an aldehyde, and a thiol, followed by cyclization to form the 1,2,4-triazine ring.
- Industrial production methods remain undisclosed due to limited information.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents could include oxidizing agents (e.g., N-bromosuccinimide ), reducing agents, and nucleophiles.
- Major products would depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Research on this compound is sparse, but its potential applications span multiple fields:
Medicine: Investigate its pharmacological properties, potential as a drug candidate, or interactions with biological targets.
Chemistry: Explore its reactivity, stability, and potential as a building block for other compounds.
Industry: Assess its use in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. understanding its molecular structure and functional groups can guide further research.
- Potential molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs to this compound.
- Researchers should investigate its uniqueness and potential advantages over related structures.
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-13(2)21(30)25-18-8-6-5-7-17(18)20-22(31)26-23(28-27-20)32-12-19(29)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
RJBJBALWGUFSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C(C)C)C |
Origin of Product |
United States |
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